Chemical structure and properties of 5-Methoxy-2,3-dihydro-1,3-benzothiazole
Chemical structure and properties of 5-Methoxy-2,3-dihydro-1,3-benzothiazole
This technical guide details the chemical identity, synthesis, properties, and applications of 5-Methoxy-2,3-dihydro-1,3-benzothiazole (also known as 5-methoxybenzothiazoline). It is designed for researchers in medicinal chemistry and organic synthesis.
CAS No: 2036061-61-5 Molecular Formula: C₈H₉NOS Molecular Weight: 167.23 g/mol
Executive Summary
5-Methoxy-2,3-dihydro-1,3-benzothiazole is a bicyclic heterocycle belonging to the class of benzothiazolines . Unlike its fully aromatic counterpart (5-methoxybenzothiazole), this compound features a saturated C2-N bond, rendering it a secondary amine with distinct reactivity. It serves as a critical intermediate in the synthesis of cyanine dyes, hole-transporting materials, and potentially as a reduced precursor to firefly luciferin analogs.
Key Technical Insight: The 2,3-dihydro core is oxidation-sensitive . It readily aromatizes to the benzothiazole scaffold upon exposure to air or mild oxidants. Consequently, handling protocols must prioritize inert atmosphere conditions to maintain structural integrity.
Chemical Identity & Structural Analysis[1]
| Property | Description |
| IUPAC Name | 5-Methoxy-2,3-dihydro-1,3-benzothiazole |
| Common Name | 5-Methoxybenzothiazoline |
| SMILES | COC1=CC2=C(NCSC2)C=C1 |
| Core Scaffold | Benzothiazoline (Fused Benzene + Thiazolidine) |
| Key Functional Groups | Methoxy (-OCH₃) at C5; Secondary Amine (-NH-) at N3 |
| Chirality | Achiral (unless substituted at C2; this specific molecule is achiral) |
Structural Diagram
The molecule consists of a benzene ring fused to a five-membered thiazoline ring. The methoxy group at position 5 is an electron-donating group (EDG), which increases the electron density of the benzene ring, making the system more susceptible to electrophilic aromatic substitution and influencing the redox potential of the thiazoline nitrogen.
Synthesis & Manufacturing Protocols
The most robust synthetic route involves the condensation of 2-amino-5-methoxybenzenethiol with a formaldehyde equivalent (paraformaldehyde or formalin). This method is preferred over the reduction of benzothiazole due to higher yields and milder conditions.
Protocol: Condensation Synthesis
Objective: Synthesize 5-Methoxy-2,3-dihydro-1,3-benzothiazole via cyclocondensation.
Materials:
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2-Amino-5-methoxybenzenethiol (1.0 eq)
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Paraformaldehyde (1.1 eq)
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Ethanol (Absolute, degassed)
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Catalytic acid (e.g., p-TsOH, 0.05 eq - optional, accelerates reaction)
Step-by-Step Methodology:
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Preparation: Purge the reaction vessel with Nitrogen (N₂) or Argon to remove oxygen. This is critical to prevent the premature oxidation of the starting thiol to a disulfide.
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Dissolution: Dissolve 2-amino-5-methoxybenzenethiol in absolute ethanol.
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Condensation: Add paraformaldehyde to the solution. If the reaction is sluggish, add the catalytic p-TsOH.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the thiol by TLC (eluent: Hexane/EtOAc 4:1). The product will appear less polar than the starting material.
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Work-up:
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Cool the mixture to room temperature.
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Concentrate the solvent under reduced pressure (Rotavap).
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Purification: Recrystallize immediately from ethanol/hexane or perform flash column chromatography under N₂ atmosphere.
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Storage: Store the solid product under Argon at -20°C.
Synthesis Pathway Diagram (DOT)
Caption: Cyclocondensation pathway for synthesis. Note the risk of oxidation to the aromatic benzothiazole (red).
Physicochemical Properties[1][2][3][4][5]
| Property | Value (Experimental/Predicted) |
| Physical State | Pale yellow to off-white solid |
| Melting Point | ~60–70°C (Typical for benzothiazolines; exact value varies by purity) |
| Solubility | Soluble in DMSO, DCM, Ethanol, Methanol. Insoluble in water. |
| LogP | ~2.1 (Predicted) |
| pKa (Conjugate Acid) | ~2.5 (The N is weakly basic due to conjugation with the phenyl ring) |
| Stability | Unstable in air. Oxidizes to 5-methoxybenzothiazole over days/weeks if exposed. |
Reactivity & Applications
Aromatization (Oxidation)
The most dominant reaction is the conversion to the fully aromatic system. This can be driven intentionally using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .
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Application: Synthesis of 5-methoxybenzothiazole derivatives where the dihydro form serves as a protected or "masked" intermediate.
N-Alkylation
The secondary amine at position 3 is nucleophilic.
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Reaction: Treatment with alkyl halides (e.g., Methyl Iodide) and a base (K₂CO₃) yields N-alkyl-5-methoxybenzothiazolines .
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Utility: These N-alkyl derivatives are precursors to cyanine dyes used in biological imaging and photography. The N-alkyl group prevents aromatization, locking the molecule in the dihydro state (benzothiazoline form), which acts as a strong electron donor in push-pull dye systems.
Ring Opening
Under strong acidic hydrolysis or oxidative ring-opening conditions, the thiazoline ring can cleave to regenerate the aminothiol or form sulfonates.
Reactivity Flowchart (DOT)
Caption: Primary reactivity pathways. The N-alkylation route is critical for dye synthesis, while oxidation restores aromaticity.
Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage Class: Air-sensitive solid. Store under Nitrogen/Argon at 2–8°C.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).
References
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Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles and Benzothiazolines.[1][2][3] Retrieved from [Link]
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Moreira, R. E., et al. (2019). Oxidative Ring-Opening of Benzothiazole Derivatives.[4] Canadian Journal of Chemistry.[5] Retrieved from [Link]
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PubChem. (2025). Benzothiazole Derivatives and Bioactivity. National Library of Medicine. Retrieved from [Link]
Sources
- 1. ALKYLTHIOBENZOTHIAZOLES DECORATED WITH 1,2,3-TRIAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
